3-((1H-Pyrazol-1-yl)methyl)piperidine 3-((1H-Pyrazol-1-yl)methyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1211450-36-0
VCID: VC2685833
InChI: InChI=1S/C9H15N3/c1-3-9(7-10-4-1)8-12-6-2-5-11-12/h2,5-6,9-10H,1,3-4,7-8H2
SMILES: C1CC(CNC1)CN2C=CC=N2
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

3-((1H-Pyrazol-1-yl)methyl)piperidine

CAS No.: 1211450-36-0

Cat. No.: VC2685833

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

3-((1H-Pyrazol-1-yl)methyl)piperidine - 1211450-36-0

Specification

CAS No. 1211450-36-0
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 3-(pyrazol-1-ylmethyl)piperidine
Standard InChI InChI=1S/C9H15N3/c1-3-9(7-10-4-1)8-12-6-2-5-11-12/h2,5-6,9-10H,1,3-4,7-8H2
Standard InChI Key QLVBYKCAAHNALM-UHFFFAOYSA-N
SMILES C1CC(CNC1)CN2C=CC=N2
Canonical SMILES C1CC(CNC1)CN2C=CC=N2

Introduction

Structural Characteristics of 3-((1H-Pyrazol-1-yl)methyl)piperidine

Molecular Structure and Composition

3-((1H-Pyrazol-1-yl)methyl)piperidine consists of two main heterocyclic components: a piperidine ring and a pyrazole ring. The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom, while the pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. These two ring systems are connected by a methylene (CH2) bridge, which links the pyrazole N1 to position 3 of the piperidine ring.

The molecular formula of 3-((1H-Pyrazol-1-yl)methyl)piperidine is C9H15N3, reflecting the composition of the two heterocyclic rings and the methylene bridge. The presence of three nitrogen atoms contributes to the compound's potential for hydrogen bonding and interactions with biological targets.

Stereochemical Considerations

An important structural feature of 3-((1H-Pyrazol-1-yl)methyl)piperidine is the stereocenter at position 3 of the piperidine ring. This carbon atom is bonded to four different groups (the pyrazole-methyl substituent, two piperidine ring carbons, and a hydrogen atom), making it a chiral center. As a result, 3-((1H-Pyrazol-1-yl)methyl)piperidine can exist as two enantiomers: (R) and (S).

The stereochemistry at this position may significantly influence the compound's biological activity, as different enantiomers can interact differently with biological targets. Research on related compounds has shown that subtle structural variations can dramatically affect their biological properties, suggesting that the stereochemistry of 3-((1H-Pyrazol-1-yl)methyl)piperidine could be a critical factor in determining its activity profile .

Physical and Chemical Properties

Physical Properties

Based on its structure, 3-((1H-Pyrazol-1-yl)methyl)piperidine is expected to exhibit the following physical properties:

PropertyExpected ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureBased on similar heterocyclic compounds
Molecular Weight165.24 g/molCalculated from molecular formula C9H15N3
Melting PointApproximately 90-150°CEstimated from related heterocyclic compounds
SolubilitySoluble in organic solvents (methanol, ethanol, dichloromethane); limited water solubilityBased on polarity and structural features
LogPApproximately 1.5-2.0Estimated from similar pyrazole-containing compounds
pKa (piperidine N)Approximately 9.5-10.5Typical for piperidine derivatives

Chemical Reactivity

The chemical reactivity of 3-((1H-Pyrazol-1-yl)methyl)piperidine is influenced by several functional groups:

  • The piperidine nitrogen is a basic center that can undergo:

    • Protonation under acidic conditions

    • Alkylation with alkyl halides

    • Acylation with acyl halides or anhydrides

  • The pyrazole ring can participate in:

    • Electrophilic aromatic substitution reactions, though with moderate reactivity

    • Coordination with metal ions through its nitrogen atoms

    • Hydrogen bonding interactions

  • The methylene bridge connects the two heterocyclic systems and may serve as a site for functionalization under specific conditions.

Research on related pyrazole derivatives has demonstrated that modifications to the pyrazole ring can significantly alter the compound's properties and biological activities .

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 3-((1H-Pyrazol-1-yl)methyl)piperidine would typically involve forming a bond between the pyrazole nitrogen and a methyl group at position 3 of the piperidine ring. Several synthetic strategies can be envisioned:

Direct Alkylation Approach

This approach would involve the alkylation of pyrazole with a 3-(halomethyl)piperidine derivative:

  • Preparation of a 3-(halomethyl)piperidine (e.g., 3-(bromomethyl)piperidine)

  • Reaction of pyrazole with the halomethyl derivative in the presence of a base

  • Purification of the resulting 3-((1H-Pyrazol-1-yl)methyl)piperidine

This method is analogous to the alkylation procedures used in the synthesis of related pyrazole derivatives, where cyclocondensation reactions were employed to form the pyrazole ring .

Pyrazole Ring Formation Approach

An alternative approach would involve the construction of the pyrazole ring after establishing a connection to the piperidine system:

  • Functionalization of a piperidine derivative at position 3

  • Introduction of a suitable precursor for pyrazole formation

  • Cyclization to form the pyrazole ring

Research on related compounds has shown that pyrazole rings can be formed through cyclocondensation reactions of hydrazine derivatives with appropriate carbonyl compounds, such as acetylacetone .

Reaction Conditions and Considerations

The synthesis of compounds containing pyrazole moieties often requires specific reaction conditions. For instance, in the synthesis of related compounds, reactions were carried out in ethanol at reflux temperature, in the presence of a catalytic amount of HCl . Similar conditions might be applicable to the synthesis of 3-((1H-Pyrazol-1-yl)methyl)piperidine.

Key considerations for the synthesis would include:

  • Selection of appropriate solvents (e.g., ethanol, DMF, or THF)

  • Use of suitable bases (e.g., potassium carbonate, sodium hydride, or triethylamine)

  • Protection/deprotection strategies for the piperidine nitrogen if necessary

  • Purification methods to isolate the final product

  • Control of stereochemistry at position 3 of the piperidine ring

Spectroscopic Characterization

Proton NMR (1H-NMR)

Expected signals in the 1H-NMR spectrum would include:

  • Pyrazole ring protons: Expected to appear as three distinct signals in the range of 6.00-8.00 ppm, based on data from related pyrazole compounds

  • Methylene bridge protons: Likely to appear around 4.0-4.5 ppm as a doublet or multiplet

  • Piperidine ring protons: Multiple signals in the range of 1.0-3.5 ppm

  • Piperidine NH proton: A broad signal that may be subject to exchange

In the 1H-NMR spectrum of related pyrazole derivatives, characteristic peaks for the pyrazole ring protons typically appear as singlets around 6.00 ppm, while methyl groups attached to heterocyclic rings may appear as singlets in the range of 2.20-3.00 ppm .

Carbon-13 NMR (13C-NMR)

Expected signals in the 13C-NMR spectrum would include:

  • Pyrazole carbon atoms: Signals in the range of 100-150 ppm

  • Methylene bridge carbon: A signal around 50-60 ppm

  • Piperidine carbon atoms: Signals in the range of 20-60 ppm

Other Spectroscopic Methods

Other spectroscopic methods that would be valuable for characterizing 3-((1H-Pyrazol-1-yl)methyl)piperidine include:

  • Infrared (IR) spectroscopy: Would show characteristic stretching vibrations for N-H, C-H, C=C, C=N, and C-N bonds

  • Mass spectrometry (MS): Would provide the molecular weight (expected m/z = 165 for the molecular ion) and fragmentation pattern

  • UV-Visible spectroscopy: Would show absorption bands characteristic of the pyrazole chromophore

Research on related compounds has shown characteristic IR stretching bands for functional groups, such as C=O around 1681 cm−1 and N-H around 3135 cm−1 .

Structural FeaturePotential Influence on Biological ActivityReference
Pyrazole ringMay contribute to antiviral and antitumoral activities
Piperidine ringMay influence binding to specific receptors and enzymesInferred from structure
Methylene bridgeMay affect the spatial orientation and flexibilityInferred from structure
Stereochemistry at C3May determine specificity of biological interactionsInferred from general principles

Comparative Analysis

Comparison with Related Pyrazole Derivatives

A comparison of 3-((1H-Pyrazol-1-yl)methyl)piperidine with related pyrazole derivatives provides insights into its potential properties:

CompoundStructural SimilaritiesStructural DifferencesPotential Implications
Pyrazole derivatives studied in Contains pyrazole ringContains additional rings (triazole, thiadiazine); has different substituentsDifferent biological activity profile
(±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- triazolo[3,4-b] thiadiazin-7-yl)(phenyl)methanonesContains pyrazole moietyMore complex ring system; contains carbonyl group; has methyl substituents on pyrazoleDifferent reactivity and specificity of biological activities
tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylateSimilar core structureDifferent position of attachment to piperidine; contains tert-butyloxycarbonyl groupDifferent pharmacological properties and metabolic stability

Research on compounds described in demonstrated that subtle structural variations can significantly affect biological properties. For instance, variations on the phenyl moiety allowed for tuning biological properties toward antiviral or antitumoral activity .

Comparison with Related Piperidine Derivatives

A comparison with related piperidine derivatives provides additional insights:

CompoundStructural SimilaritiesStructural DifferencesPotential Implications
3-substituted piperidinesSubstitution at position 3 of piperidineDifferent substituent groupsDifferent reactivity and biological properties
1-methylpiperidine-4-carboxylic acidContains piperidine ringDifferent substituent position and typeDifferent spatial arrangement and target binding
2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamideContains piperidine ringMore complex structure with additional functional groupsDifferent biological activity profile and drug-like properties

Applications and Research Opportunities

Research Opportunities

Several research directions could be pursued to further understand 3-((1H-Pyrazol-1-yl)methyl)piperidine:

  • Stereoselective synthesis: Development of methods to selectively prepare the (R) or (S) enantiomer

  • Structure-activity relationship studies: Investigation of how modifications to the basic structure affect biological activities

  • Target identification: Determination of specific biological targets with which the compound interacts

  • Computational modeling: Prediction of properties and interactions with potential biological targets

  • Development of derivatives: Synthesis of analogs with potentially enhanced properties

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